molecular formula C7H9N3O2 B8016053 N1-Methyl-4-nitrobenzene-1,3-diamine

N1-Methyl-4-nitrobenzene-1,3-diamine

Cat. No.: B8016053
M. Wt: 167.17 g/mol
InChI Key: FIWOMHTYMAMDIY-UHFFFAOYSA-N
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Description

N1-Methyl-4-nitrobenzene-1,3-diamine: is an organic compound with the molecular formula C7H9N3O2. It is a derivative of benzene, featuring a nitro group and two amine groups, one of which is methylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Methyl-4-nitrobenzene-1,3-diamine can be synthesized through a multi-step process. One common method involves the nitration of N1-methylbenzene-1,3-diamine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale nitration reactors. The process parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N1-Methyl-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to nitroso or nitro groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: N1-Methylbenzene-1,3-diamine.

    Substitution: N1-Alkyl or N1-acyl derivatives of this compound.

    Oxidation: N1-Methyl-4-nitrobenzene-1,3-dinitroso or dinitro derivatives.

Scientific Research Applications

Chemistry: N1-Methyl-4-nitrobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of nitro and amine groups on biological systems. It is also employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in the synthesis of drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also utilized in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-Methyl-4-nitrobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The amine groups can form hydrogen bonds and other interactions with target proteins, affecting their function and activity.

Comparison with Similar Compounds

    N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine: This compound has two methyl groups attached to the amine nitrogen, making it more hydrophobic compared to N1-Methyl-4-nitrobenzene-1,3-diamine.

    N1-Methyl-4-nitrobenzene-1,2-diamine: This isomer has the nitro and amine groups in different positions on the benzene ring, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form specific derivatives makes it valuable in various applications.

Properties

IUPAC Name

1-N-methyl-4-nitrobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9-5-2-3-7(10(11)12)6(8)4-5/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWOMHTYMAMDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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